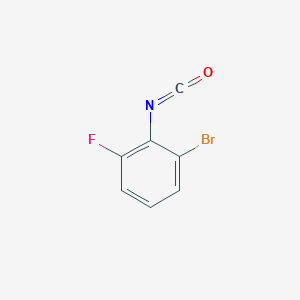

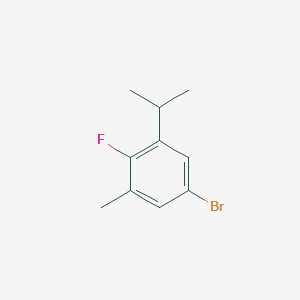

2-Bromo-6-fluoro-phenylisocyanate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 2-Bromo-6-fluoro-phenylisocyanate has been reported in the literature. For instance, the synthesis and crystal structure of 2-bromo-4,6-bis (dibromoacetyl)resorcinol was reported . The title compound crystalized in the triclinic crystal system with Pī space group . Another study reported an intramolecular benzyne–diene [4 + 2] cycloaddition with broad substrate scope using a cleavable silicon tether . This allowed access to various polycyclic structures .Molecular Structure Analysis

While specific molecular structure analysis for this compound is not available, studies on similar compounds provide insights. For example, in the case of 2-bromo-4,6-bis (dibromoacetyl)resorcinol, the two carbon and the oxygen atom of the acetyl groups are nearly co-planar with the central phenyl ring .Applications De Recherche Scientifique

Synthesis and Chemical Research

Research into related compounds, such as 2-Fluoro-4-bromobiphenyl, highlights the importance of fluoro and bromo substituted phenylisocyanates in chemical synthesis. These compounds are key intermediates in the manufacture of materials like non-steroidal anti-inflammatory drugs. The development of practical synthesis methods for such intermediates is crucial for large-scale production and has been a significant area of study. For instance, Qiu et al. (2009) describe a practical pilot-scale method for preparing 2-fluoro-4-bromobiphenyl, underscoring the relevance of these compounds in pharmaceutical manufacturing (Qiu et al., 2009).

Fluorescence and Imaging

The study of fluorophores, which are compounds that can re-emit light upon light excitation, is another area where fluoro-substituted compounds, similar to 2-Bromo-6-fluoro-phenylisocyanate, find application. Alford et al. (2009) reviewed the toxicity of various fluorophores used in molecular imaging, emphasizing the balance between their utility in real-time cancer detection and potential toxicity concerns. This suggests that derivatives of phenylisocyanate, when properly studied, could have implications for the development of new imaging agents with optimized safety profiles (Alford et al., 2009).

Material Science

In material science, the modification of liquid crystal properties through fluorination is a critical area of research. Hird (2007) discusses the impact of fluorine atoms on the physical properties of liquid crystals, which are essential for display technologies. The incorporation of fluorinated compounds can significantly alter melting points, mesophase morphology, and other physical properties, highlighting the potential of compounds like this compound in advanced material synthesis (Hird, 2007).

Propriétés

IUPAC Name |

1-bromo-3-fluoro-2-isocyanatobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFMBHQTZIYGFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)N=C=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B6358198.png)

![Ethyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate](/img/structure/B6358218.png)

![5-Azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6358228.png)

![7-((2-(Trimethylsilyl)ethoxy)methyl)-4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine; 95%](/img/structure/B6358232.png)

![7-[1-(4-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6358234.png)

![3-Bromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B6358257.png)